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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B15578327

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Caffeic acid-pYEEIE, a high-
affinity phosphopeptide ligand designed to target the Src Homology 2 (SH2) domain of Src
family kinases. This document details its biochemical properties, the experimental
methodologies for its synthesis and characterization, and its role in modulating intracellular
signaling pathways.

Introduction

Caffeic acid-pYEEIE is a synthetic phosphopeptide that acts as a potent ligand for the Src
SH2 domain. SH2 domains are critical modules in intracellular signal transduction, recognizing
and binding to specific phosphotyrosine (pTyr) residues on target proteins. This interaction is a
pivotal step in the activation of numerous signaling cascades that regulate cell proliferation,
differentiation, survival, and migration. Dysregulation of Src family kinase activity is implicated
in various diseases, most notably in cancer, making the development of specific inhibitors a key
area of therapeutic research.

Caffeic acid-pYEEIE is a modification of the pYEEIE peptide, a known Src SH2 binding motif.
The N-terminal modification with caffeic acid, a naturally occurring phenolic compound,
significantly enhances its binding affinity. This guide will delve into the specifics of this
interaction and the methodologies used to characterize it.
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Biochemical and Biophysical Data

The interaction of Caffeic acid-pYEEIE with the Src SH2 domain has been quantified,
demonstrating a significant increase in affinity compared to its parent acetylated

phosphopeptide.
. Binding Affinity

Compound Target Domain IC50 (nM) .
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Experimental Protocols

The following sections outline the detailed methodologies for the synthesis, purification, and
characterization of Caffeic acid-pYEEIE and its interaction with the Src SH2 domain. These
protocols are based on established techniques in peptide synthesis and biochemical assays.

Synthesis of Caffeic Acid-pYEEIE

The synthesis of Caffeic acid-pYEEIE is achieved through solid-phase peptide synthesis
(SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Materials:

e Fmoc-protected amino acids (Glu(OtBu), lle, Tyr(PO(OBzl)OH))
» Rink Amide resin

» Caffeic acid

e Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HOBt (Hydroxybenzotriazole)

» N,N-Diisopropylethylamine (DIPEA)
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» Piperidine in dimethylformamide (DMF) (20% v/v)

 Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H20O/TIPS, 95:2.5:2.5)
e Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

e Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes.

e Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with
20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and
DCM.

e Amino Acid Coupling: The Fmoc-protected amino acids are coupled sequentially to the resin.
For each coupling cycle, the Fmoc-protected amino acid (3 eq), HBTU (3 eq), HOBt (3 eq),
and DIPEA (6 eq) are dissolved in DMF and added to the resin. The reaction is allowed to
proceed for 2 hours.

o N-terminal Caffeic Acid Coupling: After the final amino acid (Tyrosine) is coupled and its
Fmoc group is removed, caffeic acid (3 eq) is coupled to the N-terminus using the same
coupling reagents as in the previous step.

o Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain
protecting groups are removed by treatment with the TFA cleavage cocktail for 3 hours.

e Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, and the
precipitate is washed multiple times with cold ether to remove scavengers.

» Lyophilization: The crude peptide is dissolved in a minimal amount of water/acetonitrile and
lyophilized.

Purification by High-Performance Liquid
Chromatography (HPLC)

The crude Caffeic acid-pYEEIE is purified using reverse-phase HPLC.
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Instrumentation:

e Preparative HPLC system with a C18 column

e UV detector (monitoring at 220 nm and 280 nm)
Mobile Phase:

e Solvent A: 0.1% TFA in water

e Solvent B: 0.1% TFA in acetonitrile

Procedure:

The lyophilized crude peptide is dissolved in a small volume of Solvent A.

The solution is injected onto the C18 column.

The peptide is eluted using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to confirm
the purity and identity of the desired product.

Pure fractions are pooled and lyophilized.

Characterization by Mass Spectrometry

The molecular weight of the purified Caffeic acid-pYEEIE is confirmed by mass spectrometry.
Instrumentation:

o Electrospray lonization Mass Spectrometer (ESI-MS)

Procedure:

» A small amount of the purified peptide is dissolved in a suitable solvent (e.g., 50%
acetonitrile/water with 0.1% formic acid).

e The solution is infused into the ESI-MS.
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The resulting mass spectrum is analyzed to confirm the expected molecular weight of
Caffeic acid-pYEEIE (C39H50N5019P, MW: 923.81 g/mol ).

SH2 Domain Binding Assay: Fluorescence Polarization

A fluorescence polarization (FP) competition assay is used to determine the IC50 value of
Caffeic acid-pYEEIE for the Src SH2 domain.

Materials:

Purified recombinant GST-tagged Src SH2 domain

Fluorescently labeled probe peptide with known affinity for the Src SH2 domain (e.g., FAM-
pYEEI)

Caffeic acid-pYEEIE

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 pug/mL bovine gamma
globulin, 0.02% sodium azide)

384-well black plates

Plate reader capable of measuring fluorescence polarization

Procedure:

A solution of the Src SH2 domain and the fluorescent probe is prepared at concentrations
that result in a high polarization signal.

Serial dilutions of Caffeic acid-pYEEIE are prepared.

In the wells of the 384-well plate, the Src SH2 domain/probe mixture is added.

The different concentrations of Caffeic acid-pYEEIE are added to the wells.

The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.

Fluorescence polarization is measured using the plate reader.
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* The data is plotted as fluorescence polarization versus the logarithm of the competitor
concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-
response curve.

Signaling Pathways and Mechanism of Action

Caffeic acid-pYEEIE acts as a competitive inhibitor of the Src SH2 domain. By binding to the
SH2 domain, it prevents the recruitment of Src family kinases to their phosphorylated target
proteins. This disruption of protein-protein interactions effectively blocks the downstream

signaling cascades initiated by Src.

The general workflow for identifying such an inhibitor is as follows:

Experimental Workflow

Solid-Phase Peptide Synthesis
(Caffeic acid-pYEEIE)

HPLC Purification

Mass Spectrometry
(Identity Confirmation)

Confirmed Inhibitor
Fluorescence Polarization Assay
(IC50 Determination)

Click to download full resolution via product page

Caption: Workflow for the synthesis and evaluation of Caffeic acid-pYEEIE.
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Src kinases are key components of signal transduction pathways initiated by receptor tyrosine
kinases (RTKSs), integrins, and G-protein coupled receptors. Upon activation, Src
phosphorylates a multitude of downstream substrates, leading to the activation of pathways
such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways.

By occupying the SH2 domain of Src, Caffeic acid-pYEEIE prevents the binding of Src to
activated receptors and scaffold proteins, thereby inhibiting the propagation of the signal.

Src Signaling Pathway

Receptor Tyrosine Kinase i via SH2 domain W S Kinase Phosphorylation Downstream Effectors Cellular Response
(e.g., EGFR) = (Ras-MAPK, PI3K-Akt, STAT3) (Proliferation, Survival, Migration)
-V

Prevents interaction with RTK. -~ -

Inhibition Mechanism

Caffeic acid-pYEEIE Binds to > Src SH2 Domain Inhibition of Recruitment

Click to download full resolution via product page

Caption: Inhibition of the Src signaling pathway by Caffeic acid-pYEEIE.

The logical relationship for the inhibitory action of Caffeic acid-pYEEIE can be summarized as
follows:
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Caption: Logical flow of Caffeic acid-pYEEIE's inhibitory action.

Conclusion

Caffeic acid-pYEEIE represents a potent and specific tool for the investigation of Src family
kinase signaling. Its high affinity for the Src SH2 domain makes it a valuable reagent for in vitro
studies and a potential lead compound for the development of novel therapeutics targeting
diseases driven by aberrant Src activity. The detailed protocols provided in this guide offer a
framework for the synthesis, purification, and functional characterization of this and similar
phosphopeptide-based inhibitors. Further research into the cell permeability and in vivo efficacy
of Caffeic acid-pYEEIE is warranted to fully explore its therapeutic potential.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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